molecular formula C18H22N2 B3057442 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine CAS No. 80703-41-9

1,1'-(Naphthalene-1,8-diyl)dipyrrolidine

Cat. No.: B3057442
CAS No.: 80703-41-9
M. Wt: 266.4 g/mol
InChI Key: GEENYBIXSRBKOG-UHFFFAOYSA-N
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Description

1,1’-(Naphthalene-1,8-diyl)dipyrrolidine is an organic compound characterized by a naphthalene core with two pyrrolidine groups attached at the 1 and 8 positions

Preparation Methods

The synthesis of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and pyrrolidine as the primary starting materials.

    Reaction Conditions: The naphthalene is functionalized at the 1 and 8 positions, often through halogenation or nitration, followed by substitution reactions to introduce the pyrrolidine groups.

    Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1,1’-(Naphthalene-1,8-diyl)dipyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(Naphthalene-1,8-diyl)dipyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems .

Comparison with Similar Compounds

1,1’-(Naphthalene-1,8-diyl)dipyrrolidine can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Naphthalene-1,8-diyl)dipyrrolidine lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(8-pyrrolidin-1-ylnaphthalen-1-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-2-12-19(11-1)16-9-5-7-15-8-6-10-17(18(15)16)20-13-3-4-14-20/h5-10H,1-4,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEENYBIXSRBKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC3=C2C(=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511947
Record name 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80703-41-9
Record name 1,1'-(Naphthalene-1,8-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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